![molecular formula C25H21FN2O3S2 B3010428 N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1105228-74-7](/img/structure/B3010428.png)
N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comparative Pharmacokinetics Analysis
The study presented in the first paper investigates the pharmacokinetics of a new lipophilic substituted benzamide in comparison to sulpiride in rats. The compound, referred to as 1, demonstrated higher systemic bioavailability and brain penetration than sulpiride, suggesting improved gastrointestinal membrane and blood-brain barrier permeability. This could have implications for the efficacy and dosage requirements of similar compounds, including N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide, in clinical settings .
Molecular Structure Analysis
The second paper provides insights into the molecular structure of a related benzamide compound using X-ray diffraction, IR spectroscopy, and DFT calculations. The detailed analysis of the molecular geometry and electronic properties, such as HOMO and LUMO energies, could be relevant for understanding the structural characteristics of N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide. The antioxidant properties of the compound were also assessed, which could be a point of interest for the chemical reactivity and potential therapeutic applications of similar molecules .
Synthesis Analysis
The third paper describes the synthesis of N-aryl- and N,N-diethyl substituted benzoxadiazocine carboxamides. The reaction involved the use of salicylaldehyde and N-phenylthiourea, catalyzed by sodium hydrogen sulfate. This synthesis route could potentially be adapted or serve as a reference for the synthesis of N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide, providing a basis for the development of similar compounds .
Chemical Reactions Analysis
In the fourth paper, the chlorosulfonation of N-benzyl carboxamides is discussed. The paper outlines the reaction of N-benzylthiophen-2-carboxamide with chlorosulfonic acid to yield sulfonyl chlorides. This reaction could be relevant to the chemical reactions that N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide might undergo, particularly in the context of synthesizing derivatives with potential biological activity .
Physical and Chemical Properties Analysis
The fifth paper details the crystal structure and Hirshfeld surface analysis of a degradation product of a benzothiadiazine dioxide. The analysis of intermolecular interactions and the stabilization of the crystal structure through hydrogen bonds and oxygen-π stacking interactions could provide valuable information on the physical and chemical properties of structurally related compounds like N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide. Understanding these properties is crucial for predicting the compound's behavior in various environments and its interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Antipathogenic Activity
Compounds with structural similarities have been synthesized and evaluated for their antipathogenic activity, showing significant effects especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest potential for the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Photoinitiated Polymerization
Sulfur-containing carboxylic acids (SCCAs), which share a common functional group with the compound of interest, have been investigated as electron donors in photoinitiated free-radical polymerizations. This research contributes to understanding the mechanisms behind photopolymerization, offering insights into the development of more efficient photoinitiating systems (Wrzyszczyński, Filipiak, Hug, Marciniak, & Pa̧czkowski, 2000).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives, related to the compound , have been designed, synthesized, and tested for their antiproliferative activities against cancer cell lines. Some of these compounds showed promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
High-Performance Polymers
Research into novel aromatic polyamides based on multi-ring flexible dicarboxylic acids, which include structural elements akin to the compound of interest, has led to the development of materials with promising mechanical and thermal properties. These polymers are of interest for applications requiring materials with high strength and stability under thermal stress (Hsiao & Chang, 1996).
Fluorescent Chemosensor Development
A phenoxazine-based fluorescent chemosensor incorporating structural features similar to the compound has been developed for the detection of Cd2+ and CN− ions. This chemosensor demonstrated significant potential for environmental monitoring and bio-imaging applications (Ravichandiran, Boguszewska-Czubara, Masłyk, Bella, Merlin Johnson, Subramaniyan, Shim, & Yoo, 2020).
Eigenschaften
IUPAC Name |
N-benzyl-3-[(4-fluorophenyl)-methylsulfamoyl]-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3S2/c1-28(21-14-12-20(26)13-15-21)33(30,31)24-22(19-10-6-3-7-11-19)17-32-23(24)25(29)27-16-18-8-4-2-5-9-18/h2-15,17H,16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKKTDFXTIHCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3010345.png)
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B3010347.png)
![Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010348.png)
![N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3010349.png)
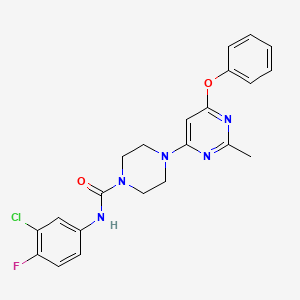
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B3010352.png)
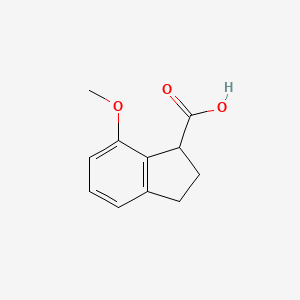
![2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide](/img/structure/B3010354.png)
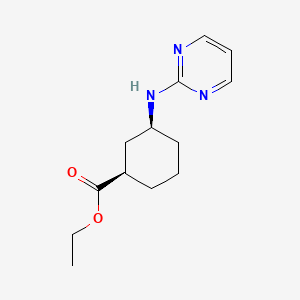
![Methyl 4-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate](/img/structure/B3010359.png)
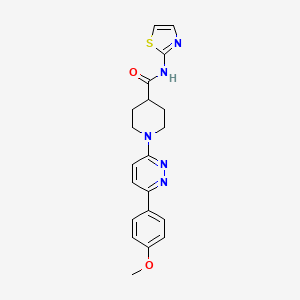
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(morpholino)methanone](/img/structure/B3010365.png)
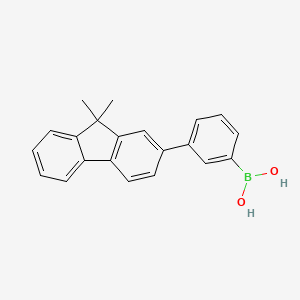
![1,3-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3010368.png)